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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties
and protocols for in vivo efficacy studies of DGY-09-192, a potent and selective PROTAC
(Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2
(FGFR1/2).

Introduction

DGY-09-192 is a bivalent degrader that functions by coupling the pan-FGFR inhibitor BGJ398
to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This mechanism induces
the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, leading to
the suppression of downstream signaling pathways.[1][2] DGY-09-192 has demonstrated anti-
proliferative activity in cancer cell lines driven by FGFR alterations and has shown in vivo target
engagement and efficacy in a xenograft model.[2] These notes are intended to guide
researchers in designing and executing in vivo studies with DGY-09-192.

Pharmacokinetic Properties

A pharmacokinetic study was conducted in mice to evaluate the profile of DGY-09-192
following intravenous (1V), intraperitoneal (IP), and oral (PO) administration. The compound
exhibits a relatively long half-life and low clearance when administered via IV and IP routes,
although it has negligible oral bioavailability.[2]
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Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO)
Dose 1 mg/kg 3 mg/kg 10 mg/kg
Half-life (TY%) ~5 hours ~5 hours

Clearance Low Low

Oral Bioavailability Negligible

Quantitative data
summarized from in

vivo mouse studies.[2]

Experimental Protocols

Pharmacokinetic Analysis in Mice

This protocol outlines the methodology for assessing the pharmacokinetic profile of DGY-09-

192 in mice.

Materials:

DGY-09-192

CD-1 mice (or other suitable strain)

LC-MS/MS system for bioanalysis

Procedure:

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Standard laboratory equipment for dosing and blood collection

e Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week

prior to the study.

e Drug Formulation: Prepare a stock solution of DGY-09-192 in a suitable vehicle. The final

formulation should be sterile and appropriate for the chosen route of administration.
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Dosing:

o Intravenous (IV): Administer a single dose of 1 mg/kg via the tail vein.

o Intraperitoneal (IP): Administer a single dose of 3 mg/kg via intraperitoneal injection.
o Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.

Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at
predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Plasma Preparation: Process the blood samples to isolate plasma and store at -80°C until
analysis.

Bioanalysis: Quantify the concentration of DGY-09-192 in plasma samples using a validated
LC-MS/MS method.

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T,
clearance) using appropriate software.

In Vivo Target Engagement and Efficacy in a Xenograft
Model

This protocol describes a study to evaluate the in vivo degradation of an FGFR2 fusion protein

and the inhibition of downstream signaling by DGY-09-192 in a tumor xenograft model.[2]

Materials:

CCLP1-FGFR2-PHGDH expressing cells
Immunocompromised mice (e.g., BALB/c nude mice)
DGY-09-192

Vehicle for formulation

Calipers for tumor measurement
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o Equipment for tissue homogenization and Western blotting
Procedure:

o Tumor Implantation: Subcutaneously inject CCLP1-FGFR2-PHGDH cells into the flank of the
mice.

e Tumor Growth Monitoring: Monitor tumor growth regularly.

o Treatment Initiation: When tumors reach an average volume of approximately 200 mms,
randomize the mice into treatment and vehicle control groups.

e Dosing: Administer DGY-09-192 intraperitoneally once daily (QD) at doses of 20 mg/kg and
40 mg/kg for 6 consecutive days.[2] The control group receives an equivalent volume of the
vehicle.

o Tumor and Tissue Harvesting: Four hours after the final dose, euthanize the mice and
harvest the tumors.

e Pharmacodynamic Analysis:
o Prepare tumor lysates by homogenization.

o Perform Western blot analysis on the tumor lysates to assess the protein levels of the
FGFR2-PHGDH fusion protein.

o Evaluate the phosphorylation status of downstream signaling proteins, such as FRS2 and
ERK1/2, by Western blotting using phospho-specific antibodies.

o Data Analysis: Quantify the protein bands and compare the levels of the target proteins and
their phosphorylated forms between the treatment and control groups.

Visualizations
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Caption: Mechanism of action of DGY-09-192.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b10827688?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

In Vivo Xenograft Study Workflow

1. Tumor Implantation
(CCLP1-FGFR2-PHGDH cells)

(2. Tumor Growth Monitoring )

3. Randomization
(Tumor Volume ~200 mm3)

4. Treatment (6 days)
- Vehicle Control
- DGY-09-192 (20 mg/kg, IP, QD)
- DGY-09-192 (40 mg/kg, IP, QD)

5. Tumor Harvesting
(4h post final dose)

6. Pharmacodynamic Analysis
(Western Blot)
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- FGFR2-PHGDH Protein Levels
- pPFRS2 Levels
- pPERK1/2 Levels
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Caption: Workflow for in vivo xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b10827688?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Protocols_In_Vivo_Administration_of_PROTAC_KRAS_G12D_Degrader_1.pdf
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.5c00303
https://www.benchchem.com/product/b10827688#pharmacokinetic-properties-of-dgy-09-192-for-in-vivo-studies
https://www.benchchem.com/product/b10827688#pharmacokinetic-properties-of-dgy-09-192-for-in-vivo-studies
https://www.benchchem.com/product/b10827688#pharmacokinetic-properties-of-dgy-09-192-for-in-vivo-studies
https://www.benchchem.com/product/b10827688#pharmacokinetic-properties-of-dgy-09-192-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10827688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

